molecular formula C15H16N2O B096582 2-amino-N-(2-ethylphenyl)benzamide CAS No. 19562-50-6

2-amino-N-(2-ethylphenyl)benzamide

Cat. No.: B096582
CAS No.: 19562-50-6
M. Wt: 240.3 g/mol
InChI Key: BKOXJFYOTZYOLL-UHFFFAOYSA-N
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Description

2-amino-N-(2-ethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative characterized by the presence of an amino group and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)benzamide typically involves the reaction of 2-ethylbenzoic acid with ammonia or an amine source under specific conditions. One common method includes the following steps:

    Acylation Reaction: 2-ethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amination Reaction: The resulting acid chloride is then reacted with ammonia (NH3) or an amine source to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagent used.

Scientific Research Applications

2-amino-N-(2-ethylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound can be used as a building block in the synthesis of polymers and advanced materials.

    Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-methylphenyl)benzamide
  • 2-amino-N-(2-propylphenyl)benzamide
  • 2-amino-N-(2-isopropylphenyl)benzamide

Uniqueness

2-amino-N-(2-ethylphenyl)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(2-ethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOXJFYOTZYOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580059
Record name 2-Amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19562-50-6
Record name 2-Amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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